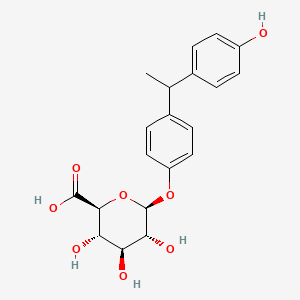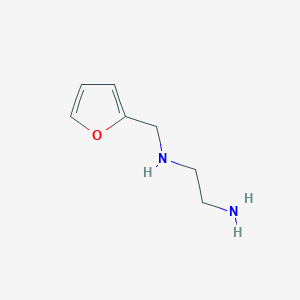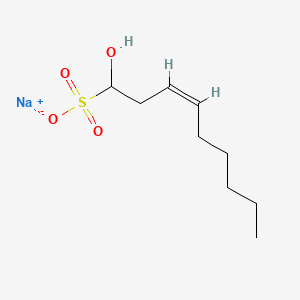
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H5Cl3N2O2 and a molecular weight of 255.49 g/mol . This compound is characterized by the presence of three chlorine atoms and a dioxolane ring attached to a pyrimidine core. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pyrimidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Acid catalysts are often used in the formation of the dioxolane ring.
Solvents: Organic solvents such as dichloromethane and ethanol are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives and various dioxolane-containing compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with nucleophiles and enzymes. The chlorine atoms act as electrophilic sites, allowing the compound to react with nucleophiles and form covalent bonds. This interaction can inhibit enzyme activity and affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the dioxolane ring and has different reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a pyrimidine ring.
2,4,6-Trichloropyridine: Contains a pyridine ring and has different chemical properties.
Uniqueness
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both the trichloropyrimidine and dioxolane moieties, which confer distinct reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H5Cl3N2O2 |
|---|---|
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H5Cl3N2O2/c8-4-3(6-13-1-2-14-6)5(9)12-7(10)11-4/h6H,1-2H2 |
Clave InChI |
ASUKWSIOTKPXTH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C(N=C(N=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
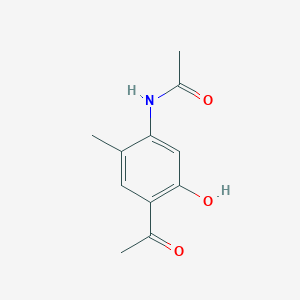

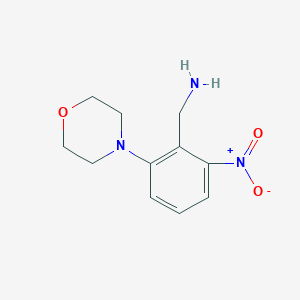
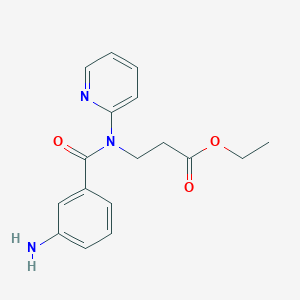
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
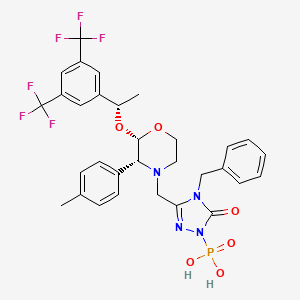
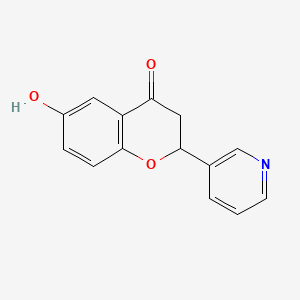
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
